molecular formula C6H8IN3OS B13071530 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

Cat. No.: B13071530
M. Wt: 297.12 g/mol
InChI Key: NTPUSAVPMJZBAU-UHFFFAOYSA-N
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Description

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C6H8IN3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-iodo-2-aminothiazole with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodo group can be reduced to form the corresponding thiazole derivative.

    Substitution: The iodo group can be substituted with other functional groups like hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the thiazole ring.

    Reduction: Thiazole derivatives without the iodo group.

    Substitution: Various substituted thiazole derivatives depending on the substituent used.

Scientific Research Applications

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The iodo group may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanamide
  • 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide
  • 3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanamide

Uniqueness

3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide is unique due to the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The iodo group is larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy as a drug candidate.

Properties

Molecular Formula

C6H8IN3OS

Molecular Weight

297.12 g/mol

IUPAC Name

3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H8IN3OS/c7-4-2-10-6(12-4)3(8)1-5(9)11/h2-3H,1,8H2,(H2,9,11)

InChI Key

NTPUSAVPMJZBAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)N)N)I

Origin of Product

United States

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